Diethyl 2,5-dianilinoterephthalate

Quinacridone synthesis Pigment intermediate Condensation yield

Diethyl 2,5-dianilinoterephthalate (CAS 14297-59-7; C24H24N2O4; MW 404.46 g/mol) is a dialkyl ester of 2,5-dianilinoterephthalic acid. It is primarily employed as a critical intermediate in the industrial synthesis of quinacridone pigments and has also been investigated as a functional organic material exhibiting photoconductivity and a photodielectric effect in thin films.

Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
CAS No. 14297-59-7
Cat. No. B082712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-dianilinoterephthalate
CAS14297-59-7
Molecular FormulaC24H24N2O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3
InChIInChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3
InChIKeyFVXKBIAYJSJUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,5-dianilinoterephthalate (CAS 14297-59-7) – Key Intermediate for Quinacridone Pigments and Optoelectronic Materials


Diethyl 2,5-dianilinoterephthalate (CAS 14297-59-7; C24H24N2O4; MW 404.46 g/mol) is a dialkyl ester of 2,5-dianilinoterephthalic acid. It is primarily employed as a critical intermediate in the industrial synthesis of quinacridone pigments and has also been investigated as a functional organic material exhibiting photoconductivity and a photodielectric effect in thin films [1]. Its physicochemical properties include a density of 1.224 g/cm³ and a boiling point of 563.5 °C at 760 mmHg .

Why Diethyl 2,5-dianilinoterephthalate Cannot Be Readily Replaced by Analogous Esters or the Free Acid


Compounds within the 2,5-dianilinoterephthalate class—including the dimethyl ester, the free diacid, and the diethyl ester—exhibit markedly different solubility, reactivity, and downstream process compatibility. Specifically, the diethyl ester provides superior solubility in organic solvents compared to the dimethyl ester, a property that directly impacts reaction homogeneity and yield in the oxidative aromatization and cyclization steps of quinacridone synthesis [1]. Furthermore, the diethyl ester can be directly subjected to gas-phase cyclization without prior hydrolysis, a processing advantage not shared by the free acid or other ester derivatives. Consequently, generic substitution without careful re-optimization of reaction conditions frequently leads to lower yields, increased impurity profiles, or complete process failure.

Quantitative Differentiation Evidence for Diethyl 2,5-dianilinoterephthalate Relative to Closest Analogs


Synthetic Yield: Diethyl Ester Route Delivers 95% Yield vs. ~70% for Dimethyl Succinate-Based Processes

In the condensation of diethyl succinylsuccinate with aniline, diethyl 2,5-dianilinoterephthalate is obtained in 95% yield, as reported in the Japanese synthetic literature [1]. By contrast, the analogous process starting from dimethyl succinate and proceeding through dimethyl 2,5-dianilinoterephthalate delivers overall yields of the corresponding dianilinoterephthalic acid of only approximately 70%, as documented in US Patent 4,435,589 [2]. This 25-percentage-point advantage in the ester-forming step translates directly into reduced raw material consumption and lower waste generation.

Quinacridone synthesis Pigment intermediate Condensation yield

Solubility in Organic Media: Diethyl Ester Outperforms Dimethyl Ester, Enabling Higher Process Yields

US Patent 5,659,076 explicitly teaches that transesterification of dimethyl succinylsuccinate with ethanol to form the diethyl ester, and with higher alcohols to form longer-chain esters, yields 2,5-dianilinoterephthalate esters possessing 'higher solubility in organic solvents' than the dimethyl ester [1]. The patent attributes this solubility enhancement to the longer hydrophobic side chains of the ethyl (and higher alkyl) esters. This improved solubility is necessary to achieve homogeneous reaction mixtures during the subsequent oxidation step, thereby avoiding the low yields (~70%) encountered when poorly soluble dimethyl ester intermediates are used [2].

Solubility Process chemistry Quinacridone

Direct Gas-Phase Cyclization of Diethyl Ester to Quinacridone Yields 90% UV Purity Without Hydrolysis

Patent US 4,956,464 demonstrates that diethyl 2,5-dianilinoterephthalate can be directly cyclized in the gas phase at 475 °C to afford quinacridone with a UV purity of 90% [1]. The process avoids the separate hydrolysis step that is mandatory when using the free acid or other ester forms, eliminating an entire unit operation. In the same patent, a comparative example using dimethyl 2,5-dianilino-3,6-dihydroterephthalate (the reduced dimethyl ester precursor) is described, underscoring the unique suitability of the oxidized diethyl ester for direct vapor-phase ring closure.

Gas-phase cyclization Quinacridone purity Process intensification

Photodielectric Effect: Diethyl 2,5-dianilinoterephthalate Exhibits Charge-Trapping-Mediated Photodielectric Response in Thin Films

Nešpůrek and Valerián (1993) reported that thin films of ethyl 2,5-dianilinoterephthalate display a measurable photodielectric effect, wherein the dielectric constant changes upon illumination [1]. The phenomenon was explained by a conductivity model involving charge carrier trapping, distinguishing it from simpler photoconductive responses observed in many undoped organic solids. While direct quantitative comparison with the dimethyl ester or free acid is absent from the literature, the observation establishes diethyl 2,5-dianilinoterephthalate as a candidate for organic photoreceptor layers where photodielectric switching is required.

Photodielectric effect Organic electronics Thin films

Optimal Procurement and Application Scenarios for Diethyl 2,5-dianilinoterephthalate (CAS 14297-59-7)


Large-Scale Quinacridone Pigment Manufacturing

When the target is linear trans-quinacridone (Pigment Violet 19) or related pigments, the diethyl ester is the preferred intermediate due to its 95% condensation yield [1] and its high organic solubility that ensures homogeneous oxidation. The direct gas-phase cyclization route described in US 4,956,464 eliminates the hydrolysis step, achieving 90% UV purity [2]. Procurement of the diethyl ester is justified when process economics demand maximum yield, minimal unit operations, and reduced solvent usage.

Development of Organic Photoreceptor Layers and Optically Controllable Dielectrics

Thin films of diethyl 2,5-dianilinoterephthalate exhibit a distinct photodielectric effect driven by charge carrier trapping [3]. Research groups developing organic photoreceptors, optically tunable capacitors, or photodielectric sensors should source high-purity diethyl ester to ensure reproducible film morphology and optoelectronic response. The compound's solubility in common organic solvents facilitates solution-based film deposition.

Process Chemistry Research on Ester-Dependent Reactivity in Polycyclic Pigment Precursors

For laboratories investigating structure–reactivity relationships among 2,5-dianilinoterephthalate esters, the diethyl ester serves as the benchmark for improved solubility and direct cyclizability compared to the dimethyl ester. Procurement of both esters enables controlled studies quantifying the impact of alkyl chain length on reaction kinetics, solubility, and final pigment purity [1][2].

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